
HOLMIUM SULFATE OCTAHYDRATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Holmium sulfate octahydrate is a chemical compound with the formula Ho₂(SO₄)₃·8H₂O. It is a rare earth metal sulfate that appears as an orange crystalline powder. Holmium is part of the lanthanide series and is known for its unique magnetic properties. This compound is moderately soluble in water and acids, making it useful in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Holmium sulfate octahydrate can be synthesized by reacting holmium oxide (Ho₂O₃) with sulfuric acid (H₂SO₄). The reaction typically involves dissolving holmium oxide in concentrated sulfuric acid, followed by the addition of water to precipitate the this compound crystals. The reaction conditions include maintaining a controlled temperature and pH to ensure the purity and yield of the product .
Industrial Production Methods: In industrial settings, this compound is produced by similar methods but on a larger scale. The process involves the use of high-purity holmium oxide and sulfuric acid, with careful control of reaction parameters to produce high-quality this compound. The product is then purified and crystallized to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: Holmium sulfate octahydrate undergoes various chemical reactions, including:
Oxidation: Holmium can be oxidized to higher oxidation states, although it is typically stable in the +3 oxidation state.
Reduction: Reduction reactions can convert holmium ions to lower oxidation states, though these are less common.
Substitution: Holmium ions can participate in substitution reactions, where ligands in the coordination sphere are replaced by other ligands
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include oxygen and hydrogen peroxide.
Reducing Agents: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution Reagents: Ligands such as chloride, nitrate, or organic ligands can be used in substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce holmium oxide, while substitution reactions may yield various holmium complexes .
Wissenschaftliche Forschungsanwendungen
Holmium sulfate octahydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other holmium compounds and as a catalyst in various chemical reactions.
Biology: Employed in biological studies to investigate the effects of rare earth elements on biological systems.
Medicine: Utilized in medical research for its potential therapeutic properties, including its use in cancer treatment and imaging.
Industry: Applied in the production of high-strength magnets, lasers, and other advanced materials
Wirkmechanismus
The mechanism of action of holmium sulfate octahydrate involves its interaction with various molecular targets and pathways. In biological systems, holmium ions can bind to proteins and enzymes, affecting their activity and function. The compound’s magnetic properties also play a role in its effects, particularly in medical imaging and therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Holmium sulfate octahydrate can be compared with other rare earth metal sulfates, such as:
- Erbium sulfate octahydrate (Er₂(SO₄)₃·8H₂O)
- Dysprosium sulfate octahydrate (Dy₂(SO₄)₃·8H₂O)
- Ytterbium sulfate octahydrate (Yb₂(SO₄)₃·8H₂O)
Uniqueness: this compound is unique due to its specific magnetic properties, which are not as pronounced in other rare earth sulfates. This makes it particularly valuable in applications requiring strong magnetic fields, such as in the production of high-strength magnets and advanced imaging techniques .
Eigenschaften
CAS-Nummer |
13473-57-9 |
|---|---|
Molekularformel |
H16Ho2O20S3 |
Molekulargewicht |
762.2 g/mol |
IUPAC-Name |
holmium(3+);trisulfate;octahydrate |
InChI |
InChI=1S/2Ho.3H2O4S.8H2O/c;;3*1-5(2,3)4;;;;;;;;/h;;3*(H2,1,2,3,4);8*1H2/q2*+3;;;;;;;;;;;/p-6 |
InChI-Schlüssel |
BGUKVZHPVQVULL-UHFFFAOYSA-H |
SMILES |
O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ho+3].[Ho+3] |
Kanonische SMILES |
O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ho+3].[Ho+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-phenyl-5,5'-spirobi[benzo[b]arsindole]](/img/structure/B576677.png)
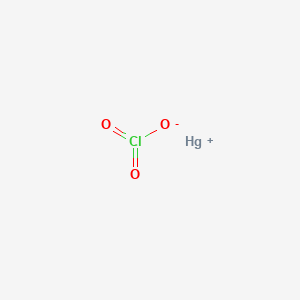


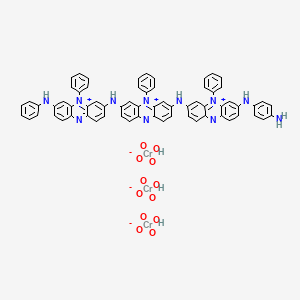
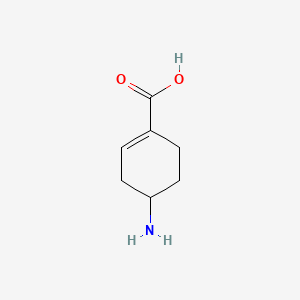

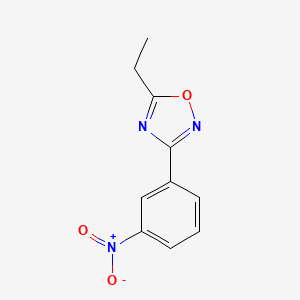
![3-[[4-[(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)-[4-(dimethylazaniumyl)phenyl]methyl]-N-ethyl-3-methylanilino]methyl]benzenesulfonate](/img/structure/B576694.png)
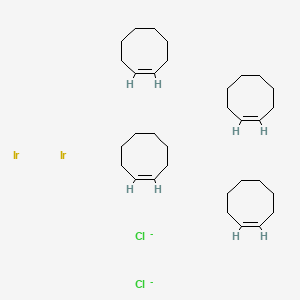

![[1,1-Biphenyl]-2,2-diol,6,6-dimethyl-,(1r)-](/img/structure/B576700.png)
